molecular formula C7H6N2O2 B589023 Pyrazolo[1,5-A]pyridine-3,7-diol CAS No. 135455-76-4

Pyrazolo[1,5-A]pyridine-3,7-diol

Cat. No.: B589023
CAS No.: 135455-76-4
M. Wt: 150.137
InChI Key: CQNHKEQNFALETQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridine-3,7-diol is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with hydroxyl (-OH) groups at positions 3 and 5. These compounds are valued for their rigid, planar frameworks, which allow strategic substitutions to modulate electronic properties, lipophilicity, and biological activity .

Derivatives like pyrazolo[1,5-a]pyridine-3-carboxamides exhibit nanomolar potency against Mycobacterium tuberculosis (Mtb), highlighting the scaffold’s versatility in drug design .

Properties

CAS No.

135455-76-4

Molecular Formula

C7H6N2O2

Molecular Weight

150.137

IUPAC Name

3-hydroxy-1H-pyrazolo[1,5-a]pyridin-7-one

InChI

InChI=1S/C7H6N2O2/c10-6-4-8-9-5(6)2-1-3-7(9)11/h1-4,8,10H

InChI Key

CQNHKEQNFALETQ-UHFFFAOYSA-N

SMILES

C1=CC(=O)N2C(=C1)C(=CN2)O

Synonyms

Pyrazolo[1,5-a]pyridine-3,7-diol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Pyrazolo[1,5-A]pyridine-3,7-diol belongs to a broader class of pyrazolo-fused heterocycles. Key comparisons include:

Pyrazolo[1,5-a]pyrimidines
  • Core Structure : Pyrimidine ring fused to pyrazole (vs. pyridine in pyrazolo[1,5-a]pyridines).
  • Substitution Effects :
    • Substitutions at positions 5 and 7 (pyrimidine numbering) enhance kinase inhibition (e.g., CDK2) by mimicking ATP’s adenine moiety .
    • 3-Substituted derivatives (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidines) inhibit cAMP phosphodiesterase, with potency increases up to 200-fold observed via cyclization of primary amides .
  • Applications : Anticancer agents (protein kinase inhibitors), antiviral, and anti-inflammatory compounds .
Pyrazolo[1,5-a]pyridine Derivatives
  • Core Structure : Pyridine ring fused to pyrazole.
  • Substitution Effects :
    • Carboxamide groups at position 3 (e.g., pyrazolo[1,5-a]pyridine-3-carboxamides) confer anti-TB activity (MIC values: 10–100 nM) .
    • Ethyl carboxylates (e.g., ethyl pyrazolo[1,5-a]pyridine-3-carboxylate) are intermediates for further functionalization .
  • Applications : Antitubercular agents, antimicrobials, and dye precursors .
This compound
  • Likely interacts with targets via hydrogen bonding, similar to pyrazolo[1,5-a]pyrimidine-based kinase inhibitors .

Pharmacological and Physicochemical Properties

Compound Substituents Biological Activity Potency/IC₅₀ Key References
Pyrazolo[1,5-a]pyrimidines 5,7-Dimethyl cAMP phosphodiesterase inhibition IC₅₀ = 0.2 µM
Pyrazolo[1,5-a]pyridine-3-carboxamides 3-Carboxamide Anti-TB activity MIC = 10–100 nM
This compound 3,7-Dihydroxy Inferred kinase/DNA interaction N/A (Theoretical)
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate 3-Ethoxycarbonyl Intermediate for antimicrobial agents N/A

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